N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(4-Methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic hexahydropyridoquinoline core. Sulfonamides are widely explored in medicinal chemistry for their roles in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-7-4-14(5-8-17)13-21-27(24,25)18-11-15-3-2-10-22-19(23)9-6-16(12-18)20(15)22/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNNXYFKHQKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle. This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division.
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids. Therefore, its deficiency hampers the replication and survival of bacteria.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1: Construction of the hexahydropyrido[3,2,1-ij]quinoline core via cyclization of a substituted piperidone derivative under acidic or basic conditions .
- Step 2: Introduction of the sulfonamide group via nucleophilic substitution using 4-methoxybenzylamine and a sulfonyl chloride intermediate. Precise control of temperature (0–5°C) and reaction time (12–24 hours) is critical to minimize side products .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: Single-crystal diffraction (using SHELX software) resolves 3D conformation and bond angles .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays: Test enzyme inhibition (e.g., kinases, carbonic anhydrases) at concentrations of 1–100 µM, with IC determination using fluorometric or colorimetric substrates .
- Cell-based assays: Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) .
- Positive controls: Compare activity to known inhibitors (e.g., acetazolamide for sulfonamide-based targets) .
Q. What are the key physicochemical properties to prioritize during early-stage characterization?
- Solubility: Assess in DMSO, PBS, and ethanol using UV-Vis spectroscopy .
- Stability: Monitor degradation under varying pH (2–12) and temperature (4–37°C) via HPLC .
- LogP: Determine octanol/water partition coefficient to predict membrane permeability .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
- Catalyst screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Reaction monitoring: Use in-situ FTIR or TLC to track intermediate formation and adjust conditions dynamically .
- Scale-up challenges: Address exothermic reactions via controlled addition of reagents and inert atmosphere (N/Ar) .
Q. How should contradictory data in biological activity assays be resolved?
- Orthogonal assays: Compare enzyme inhibition (SPR binding) with cellular activity (e.g., Western blot for target phosphorylation) to rule out off-target effects .
- Purity verification: Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Mechanistic studies: Perform knock-out/knock-in experiments in cell models to validate target engagement .
Q. What computational strategies can predict target interactions for this compound?
- Molecular docking: Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD simulations: Simulate ligand-protein stability (GROMACS) over 100 ns to assess binding pocket dynamics .
- QSAR modeling: Corporate substituent electronic parameters (Hammett constants) to optimize activity .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
- Formulation: Prepare stable suspensions using 0.5% carboxymethylcellulose (CMC) for oral gavage .
- Bioanalysis: Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
- Tissue distribution: Measure compound levels in organs (liver, kidney) post-sacrifice using homogenization and extraction protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
